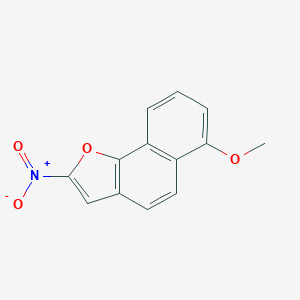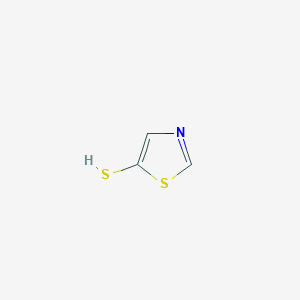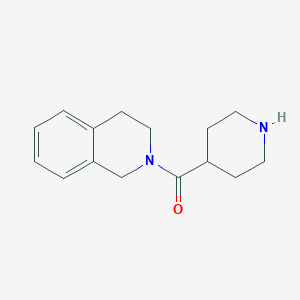
2-(哌啶-4-基羰基)-1,2,3,4-四氢异喹啉
概述
描述
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a piperidine ring fused with a tetrahydroisoquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.
科学研究应用
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is the IKKb (IκB kinase β), a protein kinase that plays a key role in the inflammatory response . The compound interacts with the IKKb catalytic pocket, leading to inhibition of the kinase .
Mode of Action
The compound forms a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the kinase’s activity, thereby disrupting the downstream signaling pathways that it regulates .
Biochemical Pathways
The inhibition of IKKb affects the NF-κB signaling pathway , which plays a crucial role in inflammation, immunity, cell proliferation, and survival . By inhibiting IKKb, the compound prevents the activation of NF-κB, thereby modulating the expression of genes involved in these biological processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The inhibition of IKKb and the subsequent modulation of the NF-κB pathway can lead to various cellular effects. For instance, the compound has been found to exhibit potent anticancer activity . It can induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells .
Action Environment
The action of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For example, the pH of the cellular environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as drugs or dietary components, can impact the compound’s metabolism and excretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of piperidine-4-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction may require catalysts such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives share structural similarities.
Tetrahydroisoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its analogs are closely related.
Uniqueness
2-(Piperidin-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined piperidine and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17/h1-4,13,16H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUPZLTVOMQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

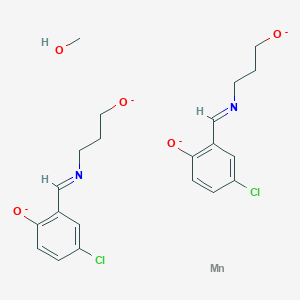
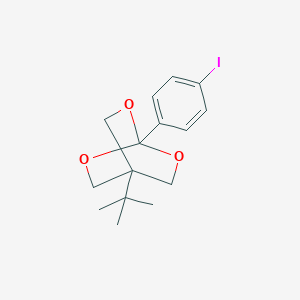
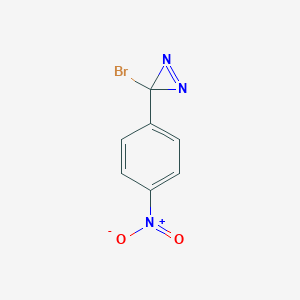
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
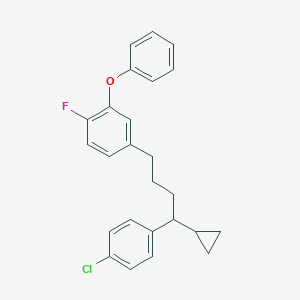
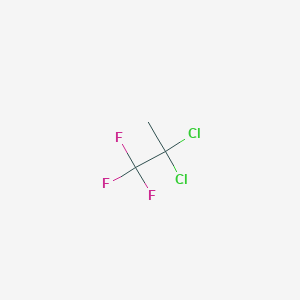
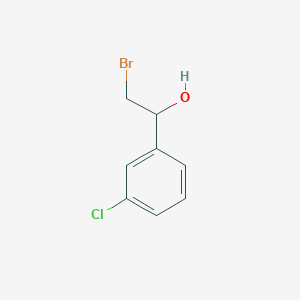
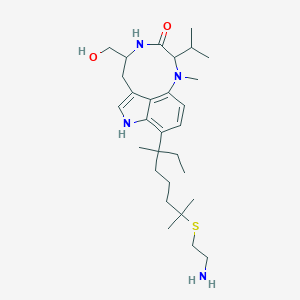
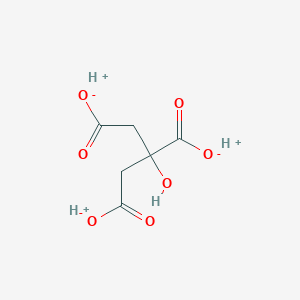
![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

